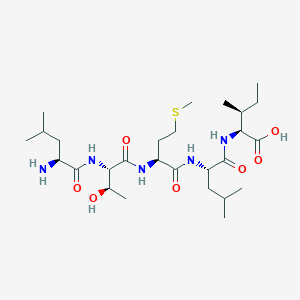

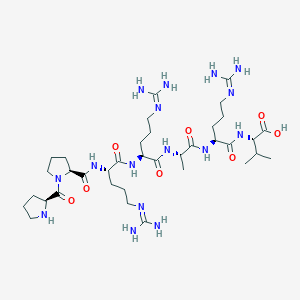

L-Isoleucylglycyl-L-alanyl-L-methionylglycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Isoleucylglycyl-L-alanyl-L-methionylglycine is a peptide compound composed of the amino acids isoleucine, glycine, alanine, and methionine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucylglycyl-L-alanyl-L-methionylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Isoleucyl-Glycyl-L-Alanyl-L-Methionylglycin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Methioninreste können mit Oxidationsmitteln wie Wasserstoffperoxid (H₂O₂) zu Methioninsulfoxid oder Methioninsulfon oxidiert werden.

Reduktion: Disulfidbrücken können, falls vorhanden, mit Reduktionsmitteln wie Dithiothreitol (DTT) oder β-Mercaptoethanol zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch gezielte Mutagenese oder chemische Modifikation durch andere Aminosäuren substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂), Performinsäure.

Reduktion: Dithiothreitol (DTT), β-Mercaptoethanol.

Substitution: Sätze für die gezielte Mutagenese, Reagenzien für die chemische Modifikation.

Hauptprodukte

Oxidation: Methioninsulfoxid, Methioninsulfon.

Reduktion: Freie Thiole aus Disulfidbrücken.

Substitution: Modifizierte Peptide mit veränderten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

L-Isoleucyl-Glycyl-L-Alanyl-L-Methionylglycin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Biochemie: Wird wegen seiner Rolle bei Protein-Protein-Wechselwirkungen und Enzym-Substrat-Spezifität untersucht.

Medizin: Potenzielle therapeutische Anwendungen in der Arzneimittelentwicklung, insbesondere bei der Entwicklung peptid-basierter Medikamente.

Chemie: Wird als Modellverbindung zur Untersuchung von Techniken zur Peptidsynthese und -modifikation verwendet.

Industrie: Anwendungen bei der Entwicklung von peptid-basierten Materialien und Biopolymeren.

Wirkmechanismus

Der Wirkmechanismus von L-Isoleucyl-Glycyl-L-Alanyl-L-Methionylglycin hängt von seinem spezifischen biologischen Kontext ab. Im Allgemeinen entfalten Peptide ihre Wirkung durch die Bindung an bestimmte Rezeptoren oder Enzyme und die Modulation ihrer Aktivität. Die beteiligten molekularen Ziele und Signalwege können stark variieren, aber häufige Mechanismen umfassen:

Rezeptorbindung: Peptide können als Liganden für Zelloberflächenrezeptoren wirken und intrazelluläre Signalkaskaden auslösen.

Enzyminhibition/Aktivierung: Peptide können Enzyme durch Bindung an ihre aktiven Stellen oder allosterischen Stellen hemmen oder aktivieren.

Wirkmechanismus

The mechanism of action of L-Isoleucylglycyl-L-alanyl-L-methionylglycine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely, but common mechanisms include:

Receptor Binding: Peptides can act as ligands for cell surface receptors, triggering intracellular signaling cascades.

Enzyme Inhibition/Activation: Peptides can inhibit or activate enzymes by binding to their active sites or allosteric sites.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Alanyl-L-Glutamin: Ein Dipeptid, das in medizinischen und ernährungsphysiologischen Bereichen weit verbreitet ist.

L-Isoleucyl-L-Alanyl-D-Arginin: Ein weiteres Peptid mit ähnlichen strukturellen Merkmalen.

Einzigartigkeit

L-Isoleucyl-Glycyl-L-Alanyl-L-Methionylglycin ist einzigartig aufgrund seiner spezifischen Sequenz von Aminosäuren, die ihm besondere biologische Eigenschaften und potenzielle Anwendungen verleiht. Seine Kombination aus Isoleucin-, Glycin-, Alanin- und Methioninresten kann im Vergleich zu anderen Peptiden einzigartige Stabilitäts-, Löslichkeits- und Reaktivitätsmerkmale verleihen.

Eigenschaften

CAS-Nummer |

915780-13-1 |

|---|---|

Molekularformel |

C18H33N5O6S |

Molekulargewicht |

447.6 g/mol |

IUPAC-Name |

2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid |

InChI |

InChI=1S/C18H33N5O6S/c1-5-10(2)15(19)18(29)20-8-13(24)22-11(3)16(27)23-12(6-7-30-4)17(28)21-9-14(25)26/h10-12,15H,5-9,19H2,1-4H3,(H,20,29)(H,21,28)(H,22,24)(H,23,27)(H,25,26)/t10-,11-,12-,15-/m0/s1 |

InChI-Schlüssel |

KNEJLITYLWCTDY-ASHKBJFXSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)O)N |

Kanonische SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCSC)C(=O)NCC(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12616673.png)

![Triethoxy[1-(trimethylsilyl)oct-1-EN-1-YL]silane](/img/structure/B12616691.png)

![{[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12616701.png)

![5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12616720.png)

![(Azetidin-1-yl)[(8S)-2,3-dimethyl-8-(2-methylphenyl)-3,6,7,8-tetrahydropyrano[2,3-e]benzimidazol-5-yl]methanone](/img/structure/B12616723.png)

![{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}(3-fluorophenyl)methanone](/img/structure/B12616733.png)